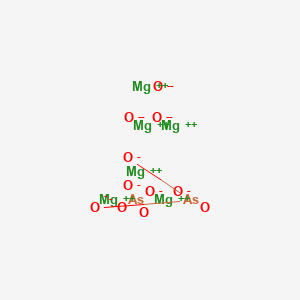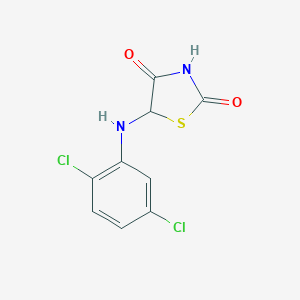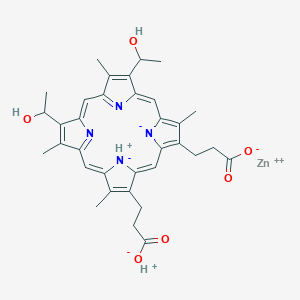
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione, also known as BETD, is a thiazolidinedione compound that has been extensively studied in recent years due to its potential therapeutic properties. BETD has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Aplicaciones Científicas De Investigación
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to have anti-diabetic effects, making it a potential treatment for type 2 diabetes.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to activate AMPK, a protein that regulates energy metabolism and plays a role in the development of diabetes.
Biochemical and Physiological Effects:
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to improve glucose metabolism and insulin sensitivity, which are key factors in the development of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied, making it a well-characterized compound. Additionally, 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione has been found to have a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, there are also limitations to using 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione. One area of interest is the development of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione and its potential therapeutic applications. 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione may also have applications in other areas, such as neurodegenerative diseases and cardiovascular disease, which should be explored in future research.
Métodos De Síntesis
The synthesis of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione involves the reaction of 4-ethoxyaniline with thiazolidine-2,4-dione and benzyl bromide in the presence of a base. This reaction results in the formation of 3-Benzyl-5-(4-ethoxy-phenylamino)-thiazolidine-2,4-dione, which can be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propiedades
Fórmula molecular |
C18H18N2O3S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-benzyl-5-(4-ethoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O3S/c1-2-23-15-10-8-14(9-11-15)19-16-17(21)20(18(22)24-16)12-13-6-4-3-5-7-13/h3-11,16,19H,2,12H2,1H3 |
Clave InChI |
JXLMYAXVKLZYGE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)


![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)


![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
